molecular formula C20H19F3N2O6 B12209889 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one CAS No. 1013980-02-3

4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Cat. No.: B12209889
CAS No.: 1013980-02-3
M. Wt: 440.4 g/mol
InChI Key: MFKHXFHMYVBDGS-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinone, tetrahydro-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methoxybenzoyl)-4-(trifluoromethyl)- is a complex organic compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, tetrahydro-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methoxybenzoyl)-4-(trifluoromethyl)- typically involves multi-step organic reactions. Common starting materials may include substituted benzaldehydes, pyrimidinones, and trifluoromethylating agents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such complex compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, tetrahydro-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methoxybenzoyl)-4-(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, tetrahydro-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methoxybenzoyl)-4-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidinone derivatives: Compounds with similar core structures but different substituents.

    Benzoyl-substituted compounds: Compounds with benzoyl groups attached to various positions.

    Trifluoromethylated compounds: Compounds containing trifluoromethyl groups.

Uniqueness

The uniqueness of 2(1H)-Pyrimidinone, tetrahydro-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methoxybenzoyl)-4-(trifluoromethyl)- lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.

Properties

CAS No.

1013980-02-3

Molecular Formula

C20H19F3N2O6

Molecular Weight

440.4 g/mol

IUPAC Name

4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methoxybenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C20H19F3N2O6/c1-30-12-6-3-10(4-7-12)17(27)15-16(11-5-8-13(26)14(9-11)31-2)24-18(28)25-19(15,29)20(21,22)23/h3-9,15-16,26,29H,1-2H3,(H2,24,25,28)

InChI Key

MFKHXFHMYVBDGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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